3,4-Diethoxybenzyl alcohol

Descripción general

Descripción

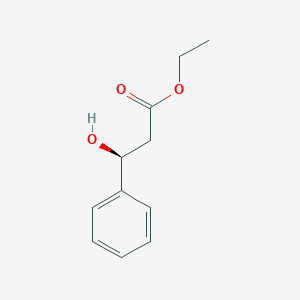

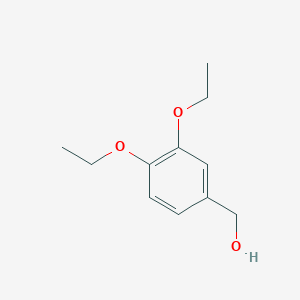

“3,4-Diethoxybenzyl alcohol” is a chemical compound with the molecular formula C11H16O3 . It is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups .

Synthesis Analysis

The synthesis of “3,4-Diethoxybenzyl alcohol” involves several steps. One method involves the use of benzaldehyde derivatives in methanol, sodium borohydride, and stirring at room temperature for 1 hour . Another method involves the halogenation of 3,4-dimethoxybenzyl alcohol using SOCl2 to produce 3,4-dimethoxybenzyl chloride, which is then reacted with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide .

Molecular Structure Analysis

The molecular structure of “3,4-Diethoxybenzyl alcohol” is characterized by the presence of a benzyl alcohol group in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups . The molecular weight of the compound is 196.24 g/mol .

Chemical Reactions Analysis

“3,4-Diethoxybenzyl alcohol” is involved in various chemical reactions. For instance, it is used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also undergo selective dehydrogenation (oxidation) by a non-heme iron lignin-peroxidase reaction mimic .

Physical And Chemical Properties Analysis

“3,4-Diethoxybenzyl alcohol” is a liquid with a refractive index of 1.552 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a molecular weight of 196.24 g/mol .

Aplicaciones Científicas De Investigación

Biomimetic Oxidation Studies

3,4-Diethoxybenzyl alcohol, closely related to veratryl alcohol (a model compound for lignin substructures), has been used in biomimetic oxidation studies. Research involving iron(III) porphyrins and horseradish peroxidase in ionic liquids for the oxidation of veratryl alcohol has shown promise. These studies contribute to understanding the oxidative processes in lignin and related compounds (Kumar, Jain, & Chauhan, 2007).

Lignin Structural Modification

Studies on Kraft lignin and related compounds, including vanillyl alcohol (structurally related to 3,4-diethoxybenzyl alcohol), show that acid treatment modifies the structure of lignin. This modification impacts the material's properties, including its antioxidant properties when used in materials like polypropylene (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Photocatalytic Oxidation

Research involving the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to 3,4-diethoxybenzyl alcohol, has been conducted to understand the transformation of these compounds under specific conditions. These studies contribute to the development of photocatalytic processes in chemical synthesis and environmental applications (Higashimoto et al., 2009).

Applications in Neuroprotection

Compounds structurally similar to 3,4-diethoxybenzyl alcohol, like 4-hydroxybenzyl alcohol, have been investigated for their neuroprotective effects. Studies demonstrate their potential in reducing cerebral infarct volumes and suggesting their role in treating brain injury disorders (Descamps et al., 2009).

Antioxidant Properties

Research on phenolic compounds, closely related to 3,4-diethoxybenzyl alcohol, has demonstrated antioxidant properties. These studies are significant in understanding the role of these compounds in preventing oxidative stress and related diseases (Watanabe et al., 2016).

Biosynthetic Pathways

Studies have explored the biosynthesis of compoundslike vanillyl alcohol, which shares structural similarities with 3,4-diethoxybenzyl alcohol. These studies are crucial for developing biosynthetic pathways for phenolic alcohols, potentially leading to the production of high-value compounds from simple carbon sources (Chen et al., 2017).

Photocatalytic Transformation

Photocatalytic transformation studies involving compounds similar to 3,4-diethoxybenzyl alcohol, such as 4-methoxybenzyl alcohol, contribute to understanding how these compounds react under varying conditions. This research is relevant for developing photocatalytic processes in chemical synthesis and environmental remediation (Richard, Bosquet, & Pilichowski, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

(3,4-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLYZUOLHFXYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357539 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxybenzyl alcohol | |

CAS RN |

83459-29-4 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)